BenchChemオンラインストアへようこそ!

Lp-PLA2-IN-16

Medicinal chemistry Scaffold hopping Lp-PLA2 chemotypes

Lp-PLA2-IN-16 (Example 1, WO2016012917A1) is a chiral (R)-configured Lp-PLA2 inhibitor featuring a distinct tetrahydroimidazo[1,2-c]pyrimidine scaffold orthogonal to pyrimidinone-based clinical candidates darapladib and rilapladib. With patent-implied blood-brain barrier permeability, it is purpose-built for CNS neuroinflammation research in Alzheimer's, vascular dementia, and Parkinson's disease models. Supplied as a solid at ≥98% purity, this compound enables in vitro BBB assays, in vivo brain penetration studies, and SAR-driven medicinal chemistry programs. Researchers benefit from a structurally differentiated chemotype offering intellectual property freedom-to-operate distinct from the crowded pyrimidinone patent space.

Molecular Formula C22H17F5N4O3
Molecular Weight 480.4 g/mol
Cat. No. B11933753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLp-PLA2-IN-16
Molecular FormulaC22H17F5N4O3
Molecular Weight480.4 g/mol
Structural Identifiers
SMILESC1CC2CN3C(=CC(=NC3=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)N2C1
InChIInChI=1S/C22H17F5N4O3/c23-15-6-12(7-16(24)20(15)34-14-3-4-28-17(8-14)22(25,26)27)11-33-18-9-19-30-5-1-2-13(30)10-31(19)21(32)29-18/h3-4,6-9,13H,1-2,5,10-11H2/t13-/m1/s1
InChIKeyVYMXZQQIOZTTMU-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lp-PLA2-IN-16 for Alzheimer's Research: Compound Identity, Chemical Properties, and Procurement Specifications


Lp-PLA2-IN-16 (CAS 1865780-73-9, molecular weight 480.39, formula C22H17F5N4O3) is a lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor identified as 'Example 1' in patent WO2016012917A1 [1]. The compound is a chiral molecule with a defined (R)-configuration at its stereogenic center, structurally characterized as (R)-3-((3,5-difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzyl)oxy)-7,8,8a,9-tetrahydro-1H,6H-pyrrolo[1',2':3,4]imidazo[1,2-c]pyrimidin-1-one . It is commercially supplied as a solid with purity specifications of 98%, intended exclusively for laboratory research applications in Alzheimer's disease and related neuroinflammatory conditions .

Why Lp-PLA2-IN-16 Cannot Be Replaced by Darapladib, Rilapladib, or Other Lp-PLA2 Inhibitors: Evidence Gap Analysis


Lp-PLA2-IN-16 belongs to a distinct chemical series of tetrahydroimidazo[1,2-c]pyrimidine derivatives, structurally unrelated to the pyrimidinone-based clinical candidates darapladib (IC50 0.25 nM) and rilapladib (IC50 230 pM) [1]. Critically, the quantitative pharmacological data required for direct comparator-based selection (IC50 values, selectivity profiling, pharmacokinetic parameters, in vivo efficacy metrics) are absent from the patent disclosure and all subsequent vendor documentation for Lp-PLA2-IN-16 . The compound's selection value, therefore, derives not from established superiority but from its potential CNS-targeting structural features implied by patent claims related to blood-brain barrier permeability disorders, positioning it as a tool for investigating neurodegenerative applications where in-class clinical candidates may lack adequate brain exposure [2]. Until direct comparative activity data become available, substitution with alternative Lp-PLA2 inhibitors cannot be scientifically justified or dismissed based on quantitative performance metrics.

Lp-PLA2-IN-16 Quantitative Differentiation Evidence: Comparative Data Analysis


Chemical Scaffold Differentiation: Tetrahydroimidazo[1,2-c]pyrimidine Core Versus Clinical Candidate Pyrimidinones

Lp-PLA2-IN-16 possesses a tetrahydroimidazo[1,2-c]pyrimidine core scaffold, which is structurally distinct from the pyrimidinone scaffold common to the extensively studied clinical candidates darapladib and rilapladib [1]. This scaffold divergence represents a different chemical space, which may confer distinct physicochemical properties and target binding characteristics not shared by the pyrimidinone class. However, no quantitative IC50 data for Lp-PLA2-IN-16 against recombinant human Lp-PLA2 has been disclosed in the source patent WO2016012917A1, preventing direct potency comparison with darapladib (IC50 = 0.25 nM) or rilapladib (IC50 = 230 pM) .

Medicinal chemistry Scaffold hopping Lp-PLA2 chemotypes

Predicted CNS Exposure Potential: Blood-Brain Barrier Permeability Implications for Neurodegenerative Disease Applications

Patent WO2016012917A1 explicitly claims the disclosed compounds, including Example 1 (Lp-PLA2-IN-16), for use in treating diseases and disorders associated with blood-brain barrier (BBB) dysfunction, specifically naming Alzheimer's disease, Parkinson's disease, and vascular dementia [1]. This therapeutic positioning implies that the compound series was designed with CNS penetration as a desirable attribute. In contrast, the clinical candidate darapladib, while demonstrating reduction in brain Aβ in preclinical models, was primarily developed for cardiovascular indications and its CNS exposure characteristics are less emphasized in the primary patent literature [2]. However, no direct experimental measurement of brain-to-plasma ratio or cerebrospinal fluid concentration for Lp-PLA2-IN-16 has been reported.

Blood-brain barrier CNS drug discovery Neuroinflammation Alzheimer's disease

Data Availability Status: Critical Gap in Quantitative Pharmacological Characterization for Procurement Decisions

A comprehensive search of the primary literature, including the source patent WO2016012917A1 and all vendor technical datasheets (TargetMol, MedChemExpress, AbMole, CymitQuimica), reveals that no quantitative biological activity data for Lp-PLA2-IN-16 has been publicly disclosed . The absence of IC50 values, selectivity profiles against related phospholipases (e.g., PLA2G2A, PLA2G5), plasma protein binding data, or in vivo pharmacokinetic parameters contrasts sharply with the extensive characterization data available for comparator compounds such as Lp-PLA2-IN-2 (IC50 = 120 nM for recombinant human Lp-PLA2; rat PK: Cl = 67 mL/min/kg, Vss = 1.2 L/kg, t1/2 = 0.34 h) .

Data transparency Procurement criteria Assay development Compound validation

Lp-PLA2-IN-16 Recommended Research and Procurement Application Scenarios


Exploratory CNS Lp-PLA2 Pharmacology Studies in Alzheimer's Disease Models

Based on patent WO2016012917A1's explicit claims positioning the compound class for blood-brain barrier dysfunction disorders, Lp-PLA2-IN-16 is most appropriately deployed in exploratory research investigating Lp-PLA2 inhibition in CNS neuroinflammatory conditions [1]. Researchers may utilize this compound in in vitro BBB permeability assays (e.g., PAMPA-BBB, MDCK-MDR1 monolayers) or in vivo brain penetration studies to empirically validate the implied CNS-targeting properties before advancing to efficacy models of Alzheimer's disease, vascular dementia, or Parkinson's disease. The distinct tetrahydroimidazo[1,2-c]pyrimidine scaffold offers a chemotype orthogonal to the pyrimidinone-based clinical candidates, potentially avoiding intellectual property conflicts in drug discovery programs.

Scaffold Diversification in Lp-PLA2 Medicinal Chemistry and Hit-to-Lead Optimization

The tetrahydroimidazo[1,2-c]pyrimidine core of Lp-PLA2-IN-16 represents a structurally differentiated chemotype that may serve as a starting point for medicinal chemistry optimization programs [1]. Researchers pursuing novel Lp-PLA2 inhibitors can employ this compound as a reference standard for structure-activity relationship (SAR) studies, given that the patent WO2016012917A1 discloses synthetic routes and intermediates enabling analog generation. This application is particularly relevant for laboratories seeking to develop Lp-PLA2 inhibitors with intellectual property freedom-to-operate distinct from the extensively patented pyrimidinone scaffold space.

Comparative Tool Compound Studies to Establish Assay Baselines

Given the complete absence of publicly available IC50 data, Lp-PLA2-IN-16 can be procured as a tool compound for parallel evaluation alongside well-characterized Lp-PLA2 inhibitors such as Lp-PLA2-IN-2 (IC50 = 120 nM), darapladib (IC50 = 0.25 nM), and rilapladib (IC50 = 230 pM) to establish relative activity baselines in a researcher's specific assay system . This application scenario is particularly suited for core facilities and screening laboratories that maintain standardized Lp-PLA2 activity assays (e.g., PED6 fluorometric assay or thio-PAF substrate assay) and require a diverse panel of structurally distinct inhibitors for assay validation and hit confirmation workflows.

Method Development for Blood-Brain Barrier Penetration Assessment of Lp-PLA2 Inhibitors

Lp-PLA2-IN-16, with its patent-implied CNS targeting profile, can serve as a test compound for developing and validating analytical methods to assess Lp-PLA2 inhibitor brain penetration [1]. Applications include LC-MS/MS method development for quantifying the compound in brain homogenate and plasma matrices, establishment of equilibrium dialysis protocols for measuring brain tissue binding, and optimization of in situ brain perfusion techniques. Given the compound's molecular weight of 480.39 and fluorinated structure, it provides a representative physicochemical profile for method development applicable to a broader class of Lp-PLA2 inhibitors with CNS-targeting potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lp-PLA2-IN-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.